N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-10(20)18(9-11-5-6-12(16)7-15(11)17)13-3-2-4-14(8-13)19(21)22/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNKWZJZUDWQLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=C(C=C(C=C1)Cl)Cl)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201197357 | |
| Record name | N-[(2,4-Dichlorophenyl)methyl]-N-(3-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201197357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-66-6 | |
| Record name | N-[(2,4-Dichlorophenyl)methyl]-N-(3-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2,4-Dichlorophenyl)methyl]-N-(3-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201197357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a dichlorobenzyl group and a nitrophenyl moiety attached to an acetamide backbone. This structural configuration is believed to enhance its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzyme activities or interfere with cellular signaling pathways, although detailed mechanistic studies are still required to fully elucidate these interactions.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. In particular, it has shown effectiveness against several strains of bacteria, including Klebsiella pneumoniae, which is known for its antibiotic resistance. The compound's mechanism may involve binding to penicillin-binding proteins, leading to bacterial cell lysis .
Table 1: Antimicrobial Activity Against Klebsiella pneumoniae
| Compound | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| This compound | 16 µg/mL | Moderate |
| Ciprofloxacin | 8 µg/mL | High |
| Combination (with meropenem) | 4 µg/mL | Synergistic |
Cytotoxicity and Safety Profile
Preliminary cytotoxicity tests have indicated that this compound does not exhibit significant cytotoxic effects on mammalian cell lines at therapeutic concentrations. This safety profile makes it a candidate for further development in clinical settings .
Case Studies
- Combination Therapy Study : A study investigated the effects of combining this compound with established antibiotics like ciprofloxacin and meropenem against resistant Klebsiella pneumoniae strains. Results showed enhanced antibacterial effects when used in combination, suggesting a potential strategy for overcoming antibiotic resistance .
- Pharmacokinetic Evaluation : Another study highlighted the pharmacokinetic properties of the compound, indicating favorable absorption and distribution characteristics that support its potential for oral administration .
Future Directions
Given the promising biological activities observed, further research is warranted to explore:
- Detailed Mechanistic Studies : Understanding the exact molecular interactions at play will be crucial for optimizing the compound's efficacy.
- In Vivo Studies : Animal studies are necessary to evaluate the therapeutic potential and safety profile in a living organism.
- Broader Antimicrobial Spectrum : Investigating the efficacy against a wider range of pathogens could expand its application in treating infectious diseases.
Scientific Research Applications
N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)acetamide is a compound of significant interest in various fields of scientific research due to its unique chemical properties and potential applications. This article explores its applications in scientific research, focusing on its synthesis, biological activities, and potential therapeutic uses.
Synthesis of Derivatives
This compound serves as a precursor in the synthesis of various derivatives that may exhibit enhanced biological activities. Researchers have explored its use in creating polybenzimidazole derivatives, which are known for their thermal stability and mechanical strength, making them suitable for high-performance applications in materials science.
Antibacterial Activity
The compound has been studied for its antibacterial properties. Preliminary studies indicate that it may exhibit activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent. The structure-activity relationship (SAR) studies are essential for understanding how modifications to the compound can enhance its efficacy against pathogens.
Non-Linear Optical Properties
This compound has been investigated for its non-linear optical (NLO) properties. These properties are crucial for applications in photonics and optoelectronics, where materials capable of frequency doubling or other NLO effects are needed. The exploration of such properties could lead to advancements in laser technology and telecommunications.
Proteomics Research
In proteomics, this compound is utilized as a tool for studying protein interactions and functions. Its ability to modify specific protein targets allows researchers to investigate pathways involved in disease processes, potentially leading to the identification of new therapeutic targets .
Potential Therapeutic Uses
While still under investigation, this compound shows promise in therapeutic applications due to its structural characteristics that may influence biological pathways. Ongoing research aims to elucidate its mechanisms of action and potential roles in treating diseases such as cancer or bacterial infections .
Case Study 1: Synthesis and Characterization of Derivatives
Researchers synthesized several derivatives from this compound to evaluate their biological activities. The derivatives were characterized using spectroscopic methods (NMR, IR) and tested against various bacterial strains. Results indicated that certain modifications significantly enhanced antibacterial activity compared to the parent compound.
Case Study 2: Evaluation of Non-Linear Optical Properties
A study focused on the NLO properties of this compound and its derivatives revealed promising results for potential applications in optical devices. The compounds were subjected to laser tests to measure their second-harmonic generation efficiency, demonstrating significant potential for integration into advanced photonic systems.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Modifications and Substituent Effects
Trifluoroacetyl Analogs
- N-(2,4-dichlorobenzyl)-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide (C₁₅H₉Cl₂F₃N₂O₃; MW 393.14 g/mol) replaces the acetyl group’s methyl with a trifluoromethyl group. The electron-withdrawing trifluoro moiety enhances polarity and may alter metabolic stability compared to the parent compound. However, this analog has been discontinued in commercial catalogs, suggesting challenges in synthesis or application .
Chlorinated and Nitro-Substituted Derivatives
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (C₉H₉ClN₂O₅S; MW 292.70 g/mol) incorporates a methylsulfonyl group instead of dichlorobenzyl. Intermolecular interactions (e.g., C–H⋯O) dominate its crystal packing .
- N-(3-nitrophenyl)methanesulfonamide (C₇H₇N₂O₄S; MW 215.21 g/mol) lacks the dichlorobenzyl group entirely, resulting in a simpler structure with lower molecular weight. This simplification may reduce steric hindrance in biological targets .
Phenoxyacetamide Analogs
- N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)-acetamide (C₁₇H₁₄Cl₂N₂O₃; MW 377.21 g/mol) replaces the benzyl group with a phenoxy linkage. The ether oxygen introduces conformational flexibility, which could enhance binding to hydrophobic pockets in enzymes or receptors .
Physicochemical Properties
*LogP values estimated via fragment-based methods.
- Lipophilicity: The target compound’s dichlorobenzyl and nitro groups confer higher lipophilicity (LogP ~3.5) compared to sulfonamide derivatives (LogP ~1.8–2.9).
- Solubility : Polar substituents (e.g., sulfonyl in , hydroxyethyl in Chlorbetamide ) improve aqueous solubility, whereas nitro and chloro groups favor organic solvents.
Q & A
Q. What are the challenges in refining crystal structures with disordered substituents?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
